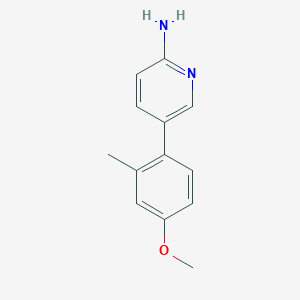

5-(4-Methoxy-2-methylphenyl)pyridin-2-amine

Description

Contextualization within Aryl-Substituted Pyridin-2-amine Scaffolds

The aryl-substituted pyridin-2-amine scaffold is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds and approved drugs. idrblab.net The pyridine (B92270) ring, a six-membered heterocycle containing a nitrogen atom, offers a versatile template for chemical modification. Its ability to participate in hydrogen bonding and other molecular interactions makes it a favorable component for designing molecules that can bind to biological targets with high affinity and specificity. idrblab.net

The attachment of an aryl (in this case, a 4-methoxy-2-methylphenyl) group at the 5-position of the pyridin-2-amine core significantly influences the molecule's three-dimensional shape, electronic properties, and lipophilicity. These factors are critical determinants of a compound's pharmacokinetic and pharmacodynamic profile. The methoxy (B1213986) (-OCH3) and methyl (-CH3) substituents on the phenyl ring further modulate these properties. The methoxy group can act as a hydrogen bond acceptor, while the methyl group can engage in hydrophobic interactions, both of which can be crucial for target binding.

The synthesis of such aryl-substituted pyridines can be achieved through various modern organic chemistry methods, with palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, being a prominent strategy. nih.gov This reaction allows for the efficient formation of the carbon-carbon bond between the pyridine and phenyl rings.

Significance in Medicinal Chemistry and Chemical Biology Research

The significance of 5-(4-Methoxy-2-methylphenyl)pyridin-2-amine in medicinal chemistry and chemical biology stems from the established biological activities of the broader class of aryl-substituted pyridin-2-amines. These scaffolds are well-represented in the literature as potent inhibitors of various protein kinases. nih.gov Protein kinases are a large family of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of numerous diseases, including cancer.

Compounds with a similar structural motif have demonstrated inhibitory activity against key kinases involved in cancer progression, such as Janus kinases (JAKs). nih.gov For instance, derivatives of N-(4-(aminomethyl)phenyl)pyrimidin-2-amine have been identified as potent and selective JAK2 inhibitors. nih.gov This suggests that this compound could potentially exhibit similar kinase inhibitory properties.

The general structure of aryl-substituted pyridin-2-amines allows for systematic modifications to explore structure-activity relationships (SAR). By altering the substituents on both the pyridine and the phenyl rings, researchers can fine-tune the compound's potency, selectivity, and drug-like properties. mdpi.com This makes the scaffold an attractive starting point for the development of new therapeutic agents.

While specific detailed research findings for this compound are not extensively available in publicly accessible literature, the known activities of closely related analogs provide a strong rationale for its investigation. The following data table presents representative biological activities of similar aryl-substituted pyridin-2-amine derivatives to illustrate the potential of this chemical class.

| Compound Derivative | Target | Activity (IC50/Ki in nM) | Cell Line/Assay Condition |

|---|---|---|---|

| N-(4-(aminomethyl)phenyl)-5-methylpyrimidin-2-amine derivative (A8) | JAK2 Kinase | 5 nM (IC50) | Enzymatic Assay |

| 3,5-diaryl-2-aminopyridine derivative (15) | Plasmodium falciparum (K1) | 25.0 nM (IC50) | In vitro antiplasmodial activity |

| 3,5-diaryl-2-aminopyridine derivative (15) | Plasmodium falciparum (NF54) | 28.0 nM (IC50) | In vitro antiplasmodial activity |

| 5-substituted pyridine analogue | Neuronal Nicotinic Acetylcholine Receptor | 0.055 - 0.69 nM (Ki) | In vitro binding affinity |

This table presents data for structurally related compounds to infer the potential biological activity of this compound. nih.govnih.govacs.org

Overview of Research Directions and Scope for the Chemical Compound

The research trajectory for this compound is likely to follow several key avenues, driven by the therapeutic potential of its structural class.

A primary focus will be the comprehensive evaluation of its kinase inhibitory profile . This would involve screening the compound against a broad panel of protein kinases to identify specific targets. Should potent and selective inhibition of a particular kinase be observed, further studies would focus on elucidating the mechanism of action and evaluating its efficacy in relevant cellular and preclinical models of disease.

Another important research direction is the exploration of its potential as an antiprotozoal agent . Given that related aminopyridine derivatives have shown promise against parasites like Plasmodium falciparum, investigating the activity of this compound against a range of neglected tropical diseases could uncover new therapeutic applications. nih.gov

Furthermore, the compound could serve as a valuable chemical probe to study the biological roles of its target proteins. By having a well-characterized small molecule modulator, researchers can investigate the physiological and pathological consequences of inhibiting a specific protein's function.

Finally, synthetic chemistry efforts will likely focus on creating a library of analogs of this compound. This would involve systematic modifications of the phenyl and pyridine rings to establish a detailed structure-activity relationship (SAR). The insights gained from SAR studies are crucial for optimizing the lead compound into a clinical candidate with improved potency, selectivity, and pharmacokinetic properties.

Structure

3D Structure

Properties

IUPAC Name |

5-(4-methoxy-2-methylphenyl)pyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-9-7-11(16-2)4-5-12(9)10-3-6-13(14)15-8-10/h3-8H,1-2H3,(H2,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNXMTMFZUPCBAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)C2=CN=C(C=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 5 4 Methoxy 2 Methylphenyl Pyridin 2 Amine

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of 5-(4-methoxy-2-methylphenyl)pyridin-2-amine reveals several key bond disconnections that inform the primary synthetic strategies. The most logical disconnections are the C-C bond between the pyridine (B92270) and phenyl rings, and the C-N bond of the amino group on the pyridine ring.

C(aryl)-C(aryl) Disconnection: This bond is strategically formed via transition metal-catalyzed cross-coupling reactions. This approach suggests two main precursor pairs: a 5-halopyridin-2-amine and a (4-methoxy-2-methylphenyl)boronic acid (or a related organometallic reagent) for a Suzuki-Miyaura coupling, or a 5-arylpyridin-2-halide and an amine source for a Buchwald-Hartwig amination.

C(pyridyl)-N Disconnection: This disconnection points towards a nucleophilic aromatic substitution (SNAr) or a Buchwald-Hartwig amination reaction on a 2-halo-5-(4-methoxy-2-methylphenyl)pyridine precursor. The amine group can be introduced in the final step of the synthesis.

These primary disconnections form the basis for the most common and effective synthetic routes to the target compound.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed reactions, particularly those employing palladium, have become the cornerstone for the synthesis of biaryl compounds like this compound due to their efficiency, functional group tolerance, and modularity. soton.ac.ukorganic-chemistry.org

Suzuki-Miyaura Cross-Coupling Approaches

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds. libretexts.org In the context of synthesizing the target molecule, this reaction typically involves the coupling of a 5-substituted-2-aminopyridine with an appropriately substituted phenylboronic acid. A common strategy involves the reaction of 5-bromo-2-aminopyridine with (4-methoxy-2-methylphenyl)boronic acid. nih.govresearchgate.net

The reaction is catalyzed by a palladium complex, often with a phosphine (B1218219) ligand, in the presence of a base. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh3)4 | - | K3PO4 | 1,4-Dioxane (B91453)/H2O | 85-95 | Moderate to Good | nih.gov |

| Pd(OAc)2 | SPhos | K3PO4 | 1,4-Dioxane/H2O | 100 | High | organic-chemistry.org |

| CataCXium A Pd G3 | - | K3PO4 | 2-MeTHF | 80 | 91 | nih.gov |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

The amino group on the pyridine ring can sometimes inhibit the catalytic cycle; however, the use of bulky, electron-rich phosphine ligands can often overcome this issue. organic-chemistry.org In some cases, protecting the amino group as an amide before the coupling reaction can lead to improved yields. nih.gov

Buchwald-Hartwig Amination Strategies

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.orglibretexts.org This method can be applied in two ways for the synthesis of this compound.

One approach involves the amination of a 2-halo-5-(4-methoxy-2-methylphenyl)pyridine precursor. This precursor would first be synthesized via a Suzuki-Miyaura coupling between a 2,5-dihalopyridine and (4-methoxy-2-methylphenyl)boronic acid. The subsequent Buchwald-Hartwig amination would then introduce the amino group at the 2-position.

Alternatively, a more direct approach could involve the coupling of 5-(4-methoxy-2-methylphenyl)pyridine with an ammonia (B1221849) equivalent, though this is often more challenging. The choice of ligand is critical for the success of Buchwald-Hartwig aminations, with bulky, electron-rich biarylphosphine ligands being particularly effective. nih.gov

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Reference |

| Pd(OAc)2 | XPhos | NaOtBu | Toluene (B28343) | 100 | rsc.org |

| [Pd(allyl)Cl]2 | t-BuXPhos | NaOtBu | Toluene | - | nih.gov |

| Pd2(dba)3 | BINAP | NaOtBu | Toluene | 100 | wikipedia.org |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Sonogashira Coupling Reactions in Precursor Synthesis

The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, can be a valuable tool for the synthesis of precursors to the target molecule. soton.ac.ukscirp.org For instance, 5-bromo-2-aminopyridine can be coupled with a suitable terminal alkyne. The resulting alkynylpyridine can then undergo further transformations, such as cyclization or reduction, to introduce the desired phenyl moiety or other functional groups. This strategy offers a modular approach to building complexity in the molecule. semanticscholar.org

A typical Sonogashira coupling involves a palladium catalyst, a copper(I) co-catalyst, and an amine base. soton.ac.uk

| Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Reference |

| Pd(CF3COO)2/PPh3 | CuI | Et3N | DMF | 100 | scirp.org |

| Pd(PPh3)4 | CuI | Et3N | THF | Room Temp | soton.ac.uk |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Classical Amide Coupling and Nucleophilic Substitution Pathways

While transition metal-catalyzed reactions are dominant, classical synthetic methods still hold relevance, particularly for the synthesis of precursors or for specific bond formations.

One of the most fundamental reactions in organic chemistry is the formation of an amide bond. hepatochem.com In the context of synthesizing derivatives or precursors of the target molecule, amide coupling can be employed. rsc.orgresearchgate.net For example, a carboxylic acid derivative of the pyridine or phenyl ring could be coupled with an appropriate amine. mdpi.com This is often achieved using coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an activating agent like N-hydroxysuccinimide (NHS). nih.gov

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of electron-deficient aromatic rings like pyridine. youtube.comlibretexts.orglibretexts.orgyoutube.comyoutube.com To synthesize this compound, a precursor such as 2-chloro-5-(4-methoxy-2-methylphenyl)pyridine could be reacted with ammonia or a protected amine source. The reaction is typically carried out at elevated temperatures and pressures. The presence of the electron-withdrawing nitrogen atom in the pyridine ring facilitates the attack of the nucleophile at the 2-position.

Novel and Sustainable Synthetic Routes

Recent research has focused on developing more sustainable and efficient synthetic methods. In the context of biaryl synthesis, this includes the use of greener reaction media and more environmentally benign catalysts. For Suzuki-Miyaura reactions, the use of aqueous solvent systems and recyclable nanocatalysts has been explored to minimize the environmental impact. nih.gov

Furthermore, novel multicomponent reactions (MCRs) have been developed for the efficient one-pot synthesis of highly substituted 2-aminopyridines. nih.gov These reactions often proceed with high atom economy and can generate complex molecules from simple starting materials in a single step, representing a more sustainable approach to synthesis. Additionally, methods for the direct amination of pyridines are being explored to avoid the use of pre-functionalized starting materials.

Optimization of Reaction Conditions and Yields

Catalyst and Ligand Selection: The catalytic system, comprising a palladium source and a coordinating ligand, is paramount to the success of the Suzuki-Miyaura coupling. While various palladium precursors can be employed, the ligand plays a crucial role in the catalytic cycle, influencing the rates of oxidative addition, transmetalation, and reductive elimination. For the coupling of aminopyridine substrates, which can sometimes inhibit catalyst activity, the use of specialized phosphine ligands is often beneficial.

Influence of Base and Solvent: The choice of base is critical for the transmetalation step of the catalytic cycle. Inorganic bases such as potassium phosphate (B84403) (K₃PO₄) and sodium carbonate (Na₂CO₃) have been shown to be effective in promoting the coupling of pyridine derivatives. The solvent system not only facilitates the dissolution of reactants but also influences the reaction rate and selectivity. A mixture of an organic solvent, such as 1,4-dioxane or dimethylformamide (DMF), with water is frequently employed to ensure the solubility of both the organic and inorganic reagents.

Temperature and Reaction Time: Reaction temperature is another key variable that can significantly impact the reaction rate and yield. While higher temperatures can accelerate the reaction, they may also lead to the formation of undesired byproducts. Therefore, finding the optimal temperature that balances reaction speed and selectivity is essential. The reaction time is typically monitored to ensure the reaction proceeds to completion.

Based on studies of similar compounds, a hypothetical optimization study could involve screening various palladium catalysts and phosphine ligands, testing different inorganic bases, and evaluating a range of solvent systems and temperatures. The results of such a study would be instrumental in establishing a robust and high-yielding synthetic protocol for this compound.

Mechanistic Investigations of Synthetic Transformations Involving 5 4 Methoxy 2 Methylphenyl Pyridin 2 Amine

Detailed Reaction Mechanisms of Key Synthetic Steps

The principal method for constructing the C-C bond between the pyridine (B92270) and phenyl rings in 5-(4-Methoxy-2-methylphenyl)pyridin-2-amine is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. nih.gov This reaction typically involves the coupling of a 5-halopyridin-2-amine with (4-methoxy-2-methylphenyl)boronic acid or its corresponding boronate ester. The catalytic cycle, which is central to this transformation, proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Proposed Synthetic Transformation:

A plausible synthetic route involves the reaction of 5-bromo-pyridin-2-amine with (4-methoxy-2-methylphenyl)boronic acid in the presence of a palladium catalyst, a suitable ligand, and a base.

The Catalytic Cycle:

Transmetalation: In this step, the organic group from the organoborane reagent (the 4-methoxy-2-methylphenyl group) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic borate (B1201080) species. The halide or other leaving group on the palladium is then replaced by the aryl group from the boronic acid, resulting in a new palladium(II) intermediate bearing both the pyridinyl and the phenyl fragments.

Reductive Elimination: The final step of the catalytic cycle is the reductive elimination from the palladium(II) intermediate. The two organic groups (the 5-(pyridin-2-amine) and the 4-methoxy-2-methylphenyl moieties) are coupled together to form the desired biaryl product, this compound. This step regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle. nih.gov

Role of Catalysts, Ligands, and Solvents in Reaction Efficiency and Selectivity

The efficiency and selectivity of the Suzuki-Miyaura coupling for the synthesis of this compound are profoundly influenced by the choice of catalyst, ligand, and solvent.

Catalysts: Palladium complexes are the most widely used catalysts for this transformation. libretexts.org Common palladium sources include palladium(II) acetate (B1210297) (Pd(OAc)2) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd2(dba)3). rsc.org These precursors are reduced in situ to the active palladium(0) species. The development of palladacycles has also provided thermally stable and highly active catalysts that are insensitive to air and water. libretexts.org

Ligands: The choice of ligand is critical for stabilizing the palladium catalyst, enhancing its reactivity, and preventing its precipitation as palladium black. For the synthesis of biaryl pyridines, electron-rich and sterically bulky phosphine (B1218219) ligands are often employed. Ligands such as XPhos and SPhos, in combination with a palladium source, have proven to be highly effective for a wide range of heterocyclic couplings. rsc.org The use of N-donor ligands, such as those based on an imidazopyridine scaffold, has also been shown to stabilize the active palladium species and lead to high turnover frequencies. researchgate.netresearchgate.net The steric bulk of the ligand can influence the rate of reductive elimination, while its electronic properties can affect the oxidative addition step. snnu.edu.cn

Solvents and Bases: The solvent plays a crucial role in dissolving the reactants and reagents and can influence the reaction rate and yield. A mixture of an organic solvent like 1,4-dioxane (B91453) or toluene (B28343) with water is commonly used for Suzuki-Miyaura reactions. nih.gov The aqueous phase is often necessary for the action of the inorganic base. The base, typically potassium carbonate (K2CO3) or potassium phosphate (B84403) (K3PO4), is essential for the transmetalation step, as it facilitates the formation of the reactive borate species. rsc.orgnih.gov The strength and nature of the base can significantly impact the reaction's success, particularly when dealing with substrates that are sensitive to basic conditions. snnu.edu.cn

| Component | Examples | Role and Impact on Reaction |

|---|---|---|

| Catalyst | Pd(OAc)2, Pd2(dba)3, Palladacycles | Provides the active Pd(0) species for the catalytic cycle. Catalyst choice affects activity, stability, and catalyst loading. libretexts.orgrsc.org |

| Ligand | XPhos, SPhos, t-BuBrettPhos, Imidazopyridine-based phosphines | Stabilizes the Pd catalyst, prevents aggregation, and modulates reactivity and selectivity through steric and electronic effects. rsc.orgresearchgate.netsnnu.edu.cn |

| Solvent | Dioxane/Water, Toluene/Water, DMSO | Solubilizes reactants and reagents; can influence reaction kinetics and product yields. rsc.orgnih.gov |

| Base | K2CO3, K3PO4, KF | Activates the boronic acid for transmetalation; the choice of base can be critical for challenging substrates. rsc.orgnih.govnih.gov |

Analysis of Reaction Intermediates and Transition States

While the direct experimental observation of all intermediates and transition states in a catalytic cycle is challenging, their nature can be inferred from mechanistic studies and computational analysis.

Reaction Intermediates:

Pd(0)Ln: The active catalyst is a low-coordinate palladium(0) complex stabilized by ligands (L). The number of ligands (n) can vary depending on the specific ligand used.

Ar-Pd(II)-X(L)n: This is the oxidative addition product, a square planar palladium(II) complex where 'Ar' is the 5-(2-aminopyridinyl) group and 'X' is the halide (e.g., Br). The geometry of this intermediate (cis or trans) can influence the subsequent steps.

Ar-Pd(II)-Ar'(L)n: This intermediate is formed after transmetalation, where 'Ar'' is the 4-methoxy-2-methylphenyl group. Both aryl groups are now attached to the palladium center.

Transition States:

Transmetalation Transition State: This is a more complex transition state involving the palladium(II) intermediate, the activated borate species, and the base. It is thought to proceed through a cyclic or open transition state.

Reductive Elimination Transition State: This involves the two aryl groups coming into close proximity on the palladium center before the formation of the new C-C bond. The steric and electronic properties of the ligands and the aryl groups themselves play a significant role in the energy of this transition state. For biaryl coupling, a cis-arrangement of the two aryl groups on the palladium(II) center is generally required for reductive elimination to occur.

Understanding these intermediates and transition states is fundamental to rationally designing more efficient catalytic systems for the synthesis of this compound and other valuable biaryl compounds.

Structural Elucidation and Conformational Analysis Methodologies

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in confirming the molecular structure of newly synthesized compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) each offer unique insights into the compound's atomic and molecular properties.

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum for 5-(4-Methoxy-2-methylphenyl)pyridin-2-amine would exhibit distinct signals corresponding to each unique proton environment. The aromatic region would show complex splitting patterns for the protons on both the pyridine (B92270) and phenyl rings. The protons of the amino group (NH₂), methoxy (B1213986) group (OCH₃), and methyl group (CH₃) would appear as characteristic singlets, although the NH₂ signal can sometimes be broad.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of unique carbon atoms in the molecule. The spectrum would show distinct signals for the carbons in the pyridine and phenyl rings, as well as for the methoxy and methyl carbons. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents (amino, methyl, and methoxy groups). For instance, carbons in oxadiazole rings, which are also heterocyclic, have been observed at values around 162-164 ppm. researchgate.net

2D NMR Spectroscopy: To unambiguously assign all proton and carbon signals, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. COSY experiments would reveal proton-proton coupling networks within the pyridine and phenyl rings. HSQC would correlate directly bonded proton and carbon atoms, while HMBC would establish long-range (2-3 bond) correlations, confirming the connectivity between the two aromatic rings and the positions of the substituents. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show specific absorption bands. For example, N-H stretching vibrations typically appear in the range of 3300-3500 cm⁻¹. nih.gov Aromatic C-H stretching is observed above 3000 cm⁻¹, while aliphatic C-H stretching for the methyl and methoxy groups appears just below 3000 cm⁻¹. nih.gov Other key vibrations include C=C and C=N stretching in the aromatic rings (approx. 1500-1620 cm⁻¹) and C-O stretching for the methoxy group (approx. 1210-1250 cm⁻¹). nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The presence of conjugated aromatic systems (the substituted pyridine and phenyl rings) in this compound would lead to strong absorption bands in the UV region, typically corresponding to π → π* transitions.

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₃H₁₄N₂O), the calculated monoisotopic mass is 214.1106 g/mol . High-Resolution Mass Spectrometry (HRMS) would be used to confirm this exact mass, thereby verifying the molecular formula. nih.gov

The mass spectrum would also display a characteristic fragmentation pattern upon ionization. Key fragmentation pathways would likely involve the cleavage of the bond between the phenyl and pyridine rings, as well as the loss of the methyl (-15 Da) and methoxy (-31 Da) groups, providing further structural confirmation.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise spatial arrangement of atoms in the solid state, including bond lengths, bond angles, and torsion angles. iosrjournals.org While the specific crystal structure for this compound is not detailed in the provided sources, analysis of closely related compounds allows for an understanding of the methodology and the type of data obtained. For instance, the crystal structure of a similar Schiff base, C₁₄H₁₄N₂O₂, was solved and refined, providing detailed information on its monoclinic crystal system and unit cell parameters. nih.gov

The arrangement of molecules in the crystal lattice is governed by various non-covalent intermolecular interactions.

Hydrogen Bonding: The amino group (-NH₂) on the pyridine ring is a potent hydrogen bond donor, while the pyridine nitrogen atom is a hydrogen bond acceptor. This functionality allows for the formation of strong intermolecular N-H···N hydrogen bonds, which can link molecules into dimers, chains, or more complex three-dimensional networks. nih.govnih.gov The oxygen atom of the methoxy group could also act as a weaker hydrogen bond acceptor. nih.gov

Computational Chemistry and Theoretical Studies of 5 4 Methoxy 2 Methylphenyl Pyridin 2 Amine

Quantum Chemical Calculations and Electronic Structure Analysis (e.g., DFT, B3LYP methods)

Quantum chemical calculations are fundamental to understanding the electronic structure of a molecule. Density Functional Theory (DFT) is a widely used method for these computations due to its balance of accuracy and computational cost. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular hybrid functional often used in conjunction with a basis set like 6-311+G(d,p) to optimize the molecular geometry and calculate electronic properties.

A typical study would first involve optimizing the three-dimensional structure of 5-(4-Methoxy-2-methylphenyl)pyridin-2-amine to find its most stable conformation (lowest energy state). From this optimized geometry, various electronic properties such as total energy, dipole moment, and atomic charges can be calculated. These results provide a foundational understanding of the molecule's stability and polarity.

Illustrative Data Table for Optimized Geometry Parameters (Hypothetical) This table demonstrates the kind of data that would be obtained from a DFT calculation. The values are not real.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-N (Pyridine-Amine) | 1.38 Å |

| Bond Length | C-C (Inter-ring) | 1.49 Å |

| Bond Angle | C-N-H (Amine) | 118.5° |

| Dihedral Angle | Pyridine-Phenyl | 35.2° |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for describing chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as the electron donor, indicating regions of nucleophilicity, while the LUMO acts as the electron acceptor, indicating regions of electrophilicity.

The energy of the HOMO (EHOMO) is related to the molecule's ionization potential, and the energy of the LUMO (ELUMO) is related to its electron affinity. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a key indicator of molecular stability and reactivity. A large energy gap suggests high stability and low reactivity, while a small gap suggests the molecule is more prone to chemical reactions. Analysis would show the distribution of these orbitals across the this compound structure, identifying the most probable sites for nucleophilic and electrophilic attack.

Illustrative Table of FMO Properties (Hypothetical)

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.85 |

| ELUMO | -1.20 |

| Energy Gap (ΔE) | 4.65 |

Molecular Electrostatic Potential (MEP) Surface Analysis

A Molecular Electrostatic Potential (MEP) surface map is a visual tool used to understand the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, using a color scale to denote different charge regions.

Red/Yellow: Regions of negative potential (electron-rich), typically found around electronegative atoms like nitrogen and oxygen. These areas are susceptible to electrophilic attack.

Blue: Regions of positive potential (electron-poor), usually found around hydrogen atoms, especially those attached to heteroatoms (e.g., the amine group). These areas are susceptible to nucleophilic attack.

Green: Regions of neutral potential.

For this compound, an MEP map would likely show negative potential around the pyridine (B92270) nitrogen and the oxygen of the methoxy (B1213986) group, as well as the amine nitrogen. Positive potential would be concentrated on the amine hydrogens.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of bonding and orbital interactions within a molecule. It examines the delocalization of electron density between filled (donor) and unfilled (acceptor) orbitals, which can be quantified as stabilization energy, E(2).

Molecular Dynamics (MD) Simulations and Conformational Sampling

While quantum calculations examine a static, optimized structure, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time. An MD simulation would model the movements of the atoms in this compound in a simulated environment (e.g., in a solvent like water) at a specific temperature.

This analysis is crucial for understanding the molecule's conformational flexibility, particularly the rotation around the single bond connecting the pyridine and phenyl rings. Conformational sampling helps identify the most populated and energetically favorable shapes the molecule adopts in a realistic environment, which can be critical for understanding its interactions with biological targets.

Structure Activity Relationship Sar Studies and Ligand Design Principles

Scaffold Hopping and Bioisosteric Replacements

Biological Target Identification and Mechanistic Studies Preclinical

Investigation of Molecular Targets and Binding Modes

Investigations have identified specific intracellular enzymes as primary molecular targets for compounds containing the pyridin-2-amine scaffold and the (4-Methoxy-2-methylphenyl)amino moiety.

The ubiquitin ligase subunit WD repeat and SOCS box-containing 1 (WSB1) has been identified as a key molecular target for a derivative, 5,6-Bis(4-methoxy-3-methylphenyl)pyridin-2-amine. acs.orgacs.org This compound is proposed to function as a WSB1 degrader. acs.orgnih.gov WSB1 is known to regulate hypoxia-driven tumor cell migration, making it a therapeutic target for inhibiting cancer metastasis. acs.orgacs.org

Additionally, the DNA-dependent protein kinase (DNA-PK), a critical enzyme in the non-homologous end-joining (NHEJ) pathway for DNA double-strand break repair, has been identified as a target for compounds incorporating the (4-Methoxy-2-methylphenyl)amino group. acs.orgnih.gov An imidazo[4,5-c]pyridine-2-one derivative containing this moiety was identified as a potent DNA-PK inhibitor. acs.org Homology modeling of similar DNA-PK inhibitors suggests that structural features, such as a methoxy (B1213986) group, can form crucial hydrogen bonds within the enzyme's binding site, contributing to the inhibitory activity. researchgate.net

Enzyme Inhibition and Activation Mechanisms (e.g., DNA-PK, MSK1, WSB1)

The primary mechanism of action observed for analogs of 5-(4-Methoxy-2-methylphenyl)pyridin-2-amine is enzyme inhibition, specifically targeting WSB1 and DNA-PK.

WSB1: A derivative, 5,6-Bis(4-methoxy-3-methylphenyl)pyridin-2-amine, functions as a WSB1 degrader. acs.org This action inhibits the E3 ubiquitin ligase function of WSB1. acs.org The degradation of WSB1 leads to the accumulation of its substrate, the Rho guanosine (B1672433) diphosphate (B83284) dissociation inhibitor 2 (RhoGDI2) protein. acs.org This modulation of the WSB1-RhoGDI2 axis disrupts the migration capacity of cancer cells. acs.orgacs.org

DNA-PK: An analog featuring the (4-Methoxy-2-methylphenyl)amino structure, 6-((4-Methoxy-2-methylphenyl)amino)-3-methyl-1-(tetrahydro-2H-pyran-4-yl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, was found to be a potent inhibitor of DNA-PK with a nanomolar IC50 value. acs.org This compound demonstrated excellent selectivity for DNA-PK over other related kinases. acs.org The inhibition of DNA-PK is a key strategy for sensitizing cancer cells to radiation therapy. acs.orgnih.gov

MSK1: Information regarding the inhibition or activation of Mitogen- and stress-activated protein kinase 1 (MSK1) by this compound or its close analogs was not identified in the reviewed literature.

Table 1: Enzyme Inhibition by Analogs of this compound

| Target Enzyme | Compound | Mechanism/Effect | Reference |

|---|---|---|---|

| WSB1 | 5,6-Bis(4-methoxy-3-methylphenyl)pyridin-2-amine | Functions as a WSB1 degrader, leading to RhoGDI2 accumulation. | acs.org |

| DNA-PK | 6-((4-Methoxy-2-methylphenyl)amino)-3-methyl-1-(tetrahydro-2H-pyran-4-yl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one | Potent and selective inhibition with nanomolar IC50. | acs.org |

Receptor Binding and Modulation Studies (In Vitro/Cellular Models)

Current preclinical data for this compound and its direct analogs focus primarily on intracellular enzyme targets rather than cell surface receptors. In vitro binding studies have centered on quantifying the affinity and inhibitory concentration for enzymes like DNA-PK. acs.org Studies detailing direct binding to and modulation of specific cellular receptors are not prominent in the available scientific literature for this class of compounds.

Interaction with Specific Biochemical Pathways (e.g., Necroptosis, Ubiquitin Ligase Systems)

The compound's analogs have been shown to significantly interact with the ubiquitin ligase system.

Ubiquitin Ligase Systems: The pyridin-2-amine scaffold is integral to a compound identified as a degrader of the WSB1 E3 ubiquitin ligase. acs.orgacs.org By promoting the degradation of WSB1, the compound disrupts its ability to ubiquitinate and degrade its target proteins, such as RhoGDI2. acs.orgresearchgate.net This intervention in the WSB1-RhoGDI2 signaling pathway is a key mechanism for inhibiting cancer cell motility and metastasis under hypoxic conditions. acs.orgacs.org

Necroptosis: The reviewed literature did not provide evidence of interaction with the necroptosis pathway for this specific compound or its close derivatives.

Cell-Based Assays for Mechanistic Understanding (e.g., Vacuolization, Cell Cycle Analysis, Apoptosis Induction in specific cell lines)

Cell-based assays have been crucial in elucidating the functional consequences of enzyme inhibition by related compounds.

Phenotypic screening models identified that 5,6-Bis(4-methoxy-3-methylphenyl)pyridin-2-amine exhibits potent migration inhibitory activity against cancer cells that overexpress WSB1. acs.orgnih.gov Further mechanistic studies in cell lines such as KHOS (osteosarcoma) and H460 (lung cancer) confirmed that the compound's effect on the WSB1-RhoGDI2 axis leads to a reversal of downstream F-actin expression and the formation of membrane ruffles, thereby disturbing the cells' migration capacity. acs.orgacs.org

For the DNA-PK inhibiting analog, cell-based assays demonstrated robust radiosensitization across a broad range of cancer cell lines. acs.org This effect is consistent with the inhibition of DNA repair mechanisms, which enhances the efficacy of radiation treatment. acs.orgnih.gov

No specific data on vacuolization, detailed cell cycle analysis, or apoptosis induction for this compound itself were found in the reviewed sources.

Table 2: Summary of Cell-Based Assay Findings for Related Compounds

| Assay Type | Cell Line(s) | Compound | Key Finding | Reference |

|---|---|---|---|---|

| Migration/Wound-Healing Assay | KHOS, H460, WSB1-overexpressing cells | 5,6-Bis(4-methoxy-3-methylphenyl)pyridin-2-amine | Inhibited cancer cell migration by modulating the WSB1-RhoGDI2 axis. | acs.orgacs.org |

| Radiosensitization Assay | Various human tumor cells | 6-((4-Methoxy-2-methylphenyl)amino)-3-methyl-1-(tetrahydro-2H-pyran-4-yl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one | Potently sensitized cancer cells to radiation. | acs.org |

Preclinical Pharmacological and Pharmacodynamic Studies in Vitro and Animal Models

Absorption and Distribution Studies (In Vitro/Animal Models)

Preclinical studies on aminopyridine derivatives indicate that these compounds are generally well-absorbed and widely distributed in the body. Following oral administration, aminopyridines are typically rapidly and completely absorbed from the gastrointestinal tract. pensoft.net

In vivo studies in animal models have demonstrated that aminopyridines distribute to various tissues, including the central nervous system (CNS). nih.gov For instance, studies with certain carbamate (B1207046) derivatives of 4-aminopyridine (B3432731) in dogs have shown good penetration into the CNS, with cerebrospinal fluid (CSF) levels sometimes exceeding plasma levels. nih.gov This ability to cross the blood-brain barrier is a significant characteristic of many aminopyridine compounds. researchgate.net

Metabolism and Excretion Pathways (In Vitro/Animal Models)

The metabolism of aminopyridine derivatives can vary depending on their specific structure. However, a common feature is that a significant portion of the parent compound is often excreted unchanged.

For 4-aminopyridine, the primary route of elimination is renal, with the majority of the drug being excreted in the urine as the unchanged parent compound. nih.govnih.gov This suggests that it does not undergo extensive hepatic metabolism. nih.gov

Studies in rats and dogs have identified the primary metabolites of 4-aminopyridine as 3-hydroxy-4-aminopyridine and 3-hydroxy-4-aminopyridine sulfate (B86663). nih.gov The metabolic process is thought to involve hydroxylation of the pyridine (B92270) ring, followed by sulfate conjugation. nih.gov In dogs, after oral administration of radiolabeled 4-aminopyridine, a rapid and almost complete excretion of the parent compound and its metabolites occurs via the kidneys, with most of the radioactivity recovered within 24 hours. nih.gov While a substantial amount is excreted unchanged, the presence of the hydroxylated and sulfated metabolites has been confirmed in dog urine. nih.gov

In rats, while unchanged 4-aminopyridine is the main component found in plasma, there is evidence of some first-pass metabolism in the liver. nih.gov Biliary excretion has also been observed in rats. For other aminopyridine-containing drugs like crizotinib, fecal excretion is the primary route of elimination in both rats and dogs. researchgate.net

Species differences in metabolism have been noted for some pyridine derivatives. For example, the metabolism of amlodipine, which contains a dihydropyridine (B1217469) ring, shows different primary metabolic pathways in rats and dogs. nih.gov

Enzyme Kinetics and Metabolic Stability (In Vitro)

In vitro studies using human liver microsomes and hepatocytes are crucial for evaluating the metabolic stability and potential for drug-drug interactions of new chemical entities. srce.hrspringernature.com For aminopyridine derivatives, these studies help to identify the cytochrome P450 (CYP450) enzymes involved in their metabolism and their potential to inhibit or induce these enzymes. springernature.comresearchgate.net

4-aminopyridine has been shown to have a low potential for clinically significant drug-drug interactions mediated by the CYP450 system. nih.gov In vitro studies have demonstrated that 4-aminopyridine does not significantly inhibit most major CYP450 enzymes, including CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4/5, at concentrations well above therapeutic levels. nih.govnih.gov A minor inhibitory effect on CYP2E1 was observed, but only at high concentrations. nih.govnih.govresearchgate.net Furthermore, 4-aminopyridine shows little to no potential to induce the expression of major CYP450 enzymes. nih.gov

The metabolic stability of aminopyridine derivatives can be influenced by their chemical structure. Some novel 3,5-diaryl-2-aminopyrazine analogues have demonstrated good in vitro metabolic stability in human liver microsomes. nih.gov Similarly, certain azine derivatives have shown high resistance to metabolism in human liver microsomes, with metabolic stability percentages greater than 97%. researchgate.net

The table below summarizes the in vitro effects of 4-aminopyridine on various CYP450 enzymes.

| CYP450 Enzyme | Direct Inhibition | Time-Dependent Inhibition | Induction |

|---|---|---|---|

| CYP1A2 | No | No | Little to no effect |

| CYP2A6 | No | Not reported | Not reported |

| CYP2B6 | No | No | Little to no effect |

| CYP2C8 | No | Not reported | Not reported |

| CYP2C9 | No | No | Little to no effect |

| CYP2C19 | No | No | Little to no effect |

| CYP2D6 | No | No | Not examined |

| CYP2E1 | Minor inhibition at high concentrations | No | Little to no effect |

| CYP3A4/5 | No | No | Little to no effect |

Pharmacokinetic (PK) Modeling in Animal Models

Pharmacokinetic studies in animal models are essential for understanding the ADME properties of drug candidates and for predicting their behavior in humans. europa.euresearchgate.net For aminopyridine derivatives, PK parameters have been determined in various species, including rats, dogs, and guinea pigs. pensoft.netnih.govnih.gov

The pharmacokinetic profile of 4-aminopyridine has been characterized in several animal models. In guinea pigs, following intramuscular administration, the plasma concentration-time data best fit a one-compartment model, with a half-life of elimination of approximately 65-71 minutes. nih.gov In dogs, a study investigating the pharmacokinetics of three carbamate derivatives of 4-aminopyridine administered orally found that peak plasma levels were reached between 36.6 and 175 minutes, depending on the derivative. nih.gov

The table below presents a summary of key pharmacokinetic parameters for 4-aminopyridine and its derivatives in different animal models.

| Compound | Animal Model | Administration Route | Half-life (t1/2) | Peak Plasma Concentration (Cmax) | Time to Peak (Tmax) |

|---|---|---|---|---|---|

| 4-aminopyridine | Guinea Pig | Intramuscular | 65-71 min | Not reported | 16-17 min |

| Ethyl carbamate derivative of 4-AP | Dog | Oral | Not reported | Dose-dependent | 36.6 min |

| t-butyl carbamate derivative of 4-AP | Dog | Oral | Not reported | Dose-dependent | 87 min |

| Methyl carbamate derivative of 4-AP | Dog | Oral | Not reported | Dose-dependent | 175 min |

In Vitro and Ex Vivo Target Engagement Studies

Determining whether a drug candidate interacts with its intended target in a cellular environment is a critical step in drug discovery. semanticscholar.org Various in vitro and ex vivo assays are employed to confirm target engagement and to elucidate the mechanism of action. rsc.orgnih.gov

For aminopyridine derivatives, a primary mechanism of action for some compounds, like 4-aminopyridine, is the blockade of voltage-gated potassium channels. rsc.org However, the aminopyridine scaffold is versatile and has been incorporated into molecules targeting a wide range of enzymes and receptors. rsc.org

The Cellular Thermal Shift Assay (CETSA) is a powerful technique used to verify drug-target engagement in intact cells and tissue samples. semanticscholar.orgresearchgate.net This method is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability. semanticscholar.orgresearchgate.net CETSA can be used to confirm that a compound reaches and binds to its target in a physiological context. nih.gov

Molecular docking studies are another valuable in vitro tool for investigating the binding modes of aminopyridine derivatives to their protein targets. nih.gov For example, docking studies have been used to understand the interactions of novel 2-aminopyridine (B139424) derivatives with c-Met kinase, revealing key amino acid residues involved in binding. nih.gov

In vitro cytotoxicity assays using various cancer cell lines are often employed to evaluate the anticancer potential of novel aminopyridine derivatives. nih.gov For instance, amino acid conjugates of 2-aminopyridine have been evaluated for their cytotoxic activities against ovarian cancer cell lines. nih.gov

The table below lists some of the targets that have been investigated for various aminopyridine derivatives.

| Compound Class | Investigated Target | Assay Type |

|---|---|---|

| 4-aminopyridine | Voltage-gated potassium channels | Electrophysiology |

| 2-aminopyridine derivatives | c-Met kinase | Molecular Docking, 3D-QSAR |

| Amino acid conjugates of 2-aminopyridine | Not specified (anticancer activity) | MTT assay in cancer cell lines |

| Substituted aminopyridines | Phosphodiesterase-4 (PDE4) | Enzyme inhibition assays |

Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques (e.g., HPLC, LC-MS) for Purity Assessment and Quantification

Chromatographic methods are fundamental in determining the purity of 5-(4-Methoxy-2-methylphenyl)pyridin-2-amine and quantifying it in various samples. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most powerful and commonly utilized techniques in this context.

Purity assessment by HPLC is a cornerstone of quality control. A typical HPLC method for a compound like this compound would involve a reversed-phase column, such as a C18, with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The separation of the target compound from any impurities is achieved by optimizing the gradient or isocratic elution conditions. Detection is commonly performed using a UV-Vis detector, set at a wavelength where the compound exhibits maximum absorbance. The purity is then determined by calculating the peak area percentage of the main component relative to the total area of all observed peaks.

For more sensitive and specific quantification, as well as for the identification of impurities, LC-MS and its tandem version, LC-MS/MS, are the methods of choice. In LC-MS, the HPLC system is coupled to a mass spectrometer. After chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), and the mass-to-charge ratio (m/z) of the resulting ions is measured. This provides molecular weight information, which is a highly specific identifier of the compound. LC-MS/MS further enhances selectivity and sensitivity by isolating a specific parent ion and then fragmenting it to produce characteristic daughter ions, which are then detected. This technique, known as multiple reaction monitoring (MRM), is the gold standard for quantitative bioanalysis due to its high specificity and low limits of detection.

A generalized approach for developing an LC-MS/MS method for this compound would involve the following steps:

Tuning of the mass spectrometer: Infusing a standard solution of the compound to optimize the ionization and fragmentation parameters.

Chromatographic separation: Developing an HPLC method that provides good peak shape and separation from matrix components.

Method validation: A comprehensive validation process according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, and stability.

The following interactive table summarizes typical parameters for an HPLC-based purity assessment.

| Parameter | Typical Value/Condition |

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | Optimized for separation of impurities |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 5-20 µL |

| Column Temperature | 25-40 °C |

| Detection | UV-Vis at maximum absorbance wavelength |

Spectroscopic and Spectrometric Methods for Identification and Purity (e.g., NMR, IR, UV-Vis, MS)

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and confirmation of the identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary tools for determining the molecular structure.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on both the pyridine (B92270) and phenyl rings, the methyl protons, the methoxy (B1213986) protons, and the amine protons. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals provide detailed information about the connectivity of the atoms.

¹³C NMR: The carbon-13 NMR spectrum would display signals for each unique carbon atom in the molecule, confirming the carbon skeleton.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for:

N-H stretching of the amine group (typically in the region of 3300-3500 cm⁻¹).

C-H stretching of the aromatic and methyl groups (around 2850-3100 cm⁻¹).

C=C and C=N stretching of the aromatic rings (in the 1400-1600 cm⁻¹ region).

C-O stretching of the methoxy group (around 1000-1300 cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The conjugated aromatic system of this compound would be expected to exhibit characteristic absorption maxima (λ_max) in the UV region. This technique is also useful for quantitative analysis using the Beer-Lambert law.

Mass Spectrometry (MS): As mentioned in the LC-MS section, mass spectrometry is crucial for determining the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, further confirming the identity of the compound with a high degree of confidence.

The following interactive table summarizes the expected spectroscopic and spectrometric data for this compound based on its structure.

| Technique | Expected Observations |

| ¹H NMR | Signals for aromatic, methyl, methoxy, and amine protons with characteristic chemical shifts and coupling patterns. |

| ¹³C NMR | Signals corresponding to all unique carbon atoms in the pyridine, phenyl, methyl, and methoxy groups. |

| IR (cm⁻¹) | N-H stretch (~3400), C-H stretch (aromatic & aliphatic, ~2900-3100), C=C/C=N stretch (~1500-1600), C-O stretch (~1250). |

| UV-Vis (nm) | Absorption maxima characteristic of the conjugated aromatic system. |

| MS (m/z) | A molecular ion peak corresponding to the molecular weight of the compound. |

Development of Bioanalytical Methods for Biological Samples (In Vitro/Animal)

The development of robust bioanalytical methods is critical for studying the pharmacokinetics (absorption, distribution, metabolism, and excretion) of this compound in in vitro systems and animal models. The primary goal is to accurately and precisely quantify the compound and its potential metabolites in complex biological matrices such as plasma, urine, and tissue homogenates. onlinepharmacytech.info

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most widely accepted technique for bioanalysis due to its superior sensitivity, selectivity, and speed. lcms.cz The development of a typical LC-MS/MS method involves several key stages:

Sample Preparation: This is a crucial step to remove interfering substances from the biological matrix and to concentrate the analyte. Common techniques include:

Protein Precipitation (PPT): A simple and fast method where an organic solvent (e.g., acetonitrile) is added to the plasma sample to precipitate proteins.

Liquid-Liquid Extraction (LLE): This technique separates the analyte from the aqueous biological matrix into an immiscible organic solvent based on its partitioning behavior.

Solid-Phase Extraction (SPE): A highly selective method where the analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a small volume of solvent.

Chromatographic and Mass Spectrometric Conditions: The optimization of LC and MS parameters is essential for achieving the desired sensitivity and selectivity. This includes selecting the appropriate HPLC column, mobile phase, gradient, and optimizing the ESI source and MRM transitions for the analyte and an internal standard.

Method Validation: Before a bioanalytical method can be used for sample analysis, it must be rigorously validated according to guidelines from regulatory agencies such as the FDA or EMA. researchgate.net The validation process assesses:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.

Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions.

In vitro studies, such as metabolic stability assays in liver microsomes or hepatocytes, are often conducted early in drug discovery to predict the metabolic fate of a compound. The bioanalytical methods developed for these studies are essential for monitoring the disappearance of the parent compound over time.

Future Directions and Research Perspectives for 5 4 Methoxy 2 Methylphenyl Pyridin 2 Amine

Exploration of Unexplored Synthetic Routes and Derivatives

The advancement of 5-(4-Methoxy-2-methylphenyl)pyridin-2-amine as a lead compound is contingent on the development of efficient and versatile synthetic methodologies. While established methods for constructing biaryl aminopyridines exist, future research should focus on novel routes that offer improved yields, scalability, and access to a wider array of derivatives.

Key areas for exploration include:

Advanced Cross-Coupling Strategies: Investigation into modern palladium- or nickel-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, could provide more efficient pathways to the core structure and its analogs. nih.gov These methods often offer greater functional group tolerance and milder reaction conditions compared to traditional approaches.

C-H Activation/Functionalization: Direct C-H functionalization represents a highly atom-economical approach to creating derivatives. rsc.org Research into regioselective C-H activation at various positions on both the pyridine (B92270) and phenyl rings could rapidly generate a library of novel compounds without the need for pre-functionalized starting materials.

Derivatization for Structure-Activity Relationship (SAR) Studies: A systematic exploration of derivatives is crucial for optimizing biological activity. Future synthetic efforts should target modifications at key positions, as outlined in the table below, to probe interactions with biological targets and improve pharmacokinetic properties. For instance, replacing the methoxy (B1213986) group with other substituents or modifying the methyl group could significantly impact potency and selectivity. researchgate.net

Table 1: Proposed Sites for Synthetic Derivatization

| Position of Modification | R-Group to be Modified | Potential New Functional Groups | Rationale |

|---|---|---|---|

| Pyridine Ring (C3, C4, C6) | Hydrogen | Halogens, Alkyls, Amides, Small heterocycles | To explore new binding interactions and modulate electronics. |

| Phenyl Ring (Methoxy group) | -OCH₃ | -OH, -OEt, -OCF₃, -NH₂, Halogens | To alter hydrogen bonding capacity, lipophilicity, and metabolic stability. |

| Phenyl Ring (Methyl group) | -CH₃ | -CF₃, -CH₂OH, -Cyclopropyl | To probe steric tolerance in the binding pocket and improve metabolic stability. |

Application of Advanced Computational Approaches in Compound Design and Prediction

In silico methods are indispensable for accelerating drug discovery by providing predictive insights into compound behavior, thereby reducing the time and cost associated with experimental studies. cmjpublishers.com

Future research on this compound should leverage a suite of computational tools:

Molecular Docking and Dynamics: For known biological targets of aminopyridines (e.g., protein kinases), molecular docking can predict the binding mode and affinity of the compound and its designed derivatives. nih.govresearchgate.net Subsequent molecular dynamics (MD) simulations can assess the stability of the predicted binding poses and provide a more dynamic picture of the protein-ligand interactions.

Pharmacophore Modeling: Based on a set of known active compounds with similar scaffolds, a pharmacophore model can be generated to identify the key chemical features required for biological activity. This model can then be used to virtually screen for new derivatives with a higher probability of being active.

ADME/Tox Prediction: The success of a drug candidate is highly dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its toxicity profile. Computational tools can predict key parameters such as solubility, membrane permeability, metabolic stability, and potential for off-target toxicity, guiding the design of derivatives with more favorable drug-like properties. nih.gov

Table 2: A Computational Workflow for Derivative Design

| Step | Computational Method | Objective | Expected Outcome |

|---|---|---|---|

| 1 | Target Identification | Homology modeling, literature review | A validated 3D structure of a potential biological target (e.g., a specific kinase). |

| 2 | Molecular Docking | Predict binding pose and score of the parent compound and virtual derivatives. | A rank-ordered list of derivatives based on predicted binding affinity. researchgate.net |

| 3 | Molecular Dynamics | Simulate the protein-ligand complex over time. | Assessment of binding stability and identification of key, stable interactions. |

| 4 | ADME/Tox Prediction | In silico ADME and toxicity models. | Prediction of physicochemical properties, drug-likeness, and potential liabilities. cmjpublishers.com |

Identification of Novel Biological Targets and Therapeutic Areas (within Preclinical Scope)

While the aminopyridine scaffold is prevalent in kinase inhibitors, the full therapeutic potential of this compound may extend to other target classes. rsc.orgnih.gov A focused, preclinical approach is necessary to uncover novel biological targets and expand the potential therapeutic applications.

Kinase Panel Screening: A primary avenue of investigation should involve screening the compound against a broad panel of protein kinases. Many kinase inhibitors target multiple pathways, and comprehensive profiling could reveal unexpected and potent inhibitory activity against kinases implicated in various diseases, from oncology to inflammatory disorders. mdpi.comaacrjournals.org Preclinical studies have demonstrated the efficacy of novel tyrosine kinase inhibitors in models of various cancers. mdpi.comaacrjournals.org

Phenotypic Screening: Cell-based phenotypic screens can identify compounds that produce a desired biological effect without prior knowledge of the specific molecular target. nih.gov Subjecting this compound to assays that measure processes like cell proliferation, apoptosis, inflammation, or neuroprotection could reveal novel therapeutic activities.

Target Deconvolution: If a promising phenotype is observed, subsequent target deconvolution studies (e.g., using chemical proteomics or genetic approaches) would be essential to identify the specific molecular target(s) responsible for the compound's effects.

Table 3: Potential Therapeutic Areas for Preclinical Investigation

| Therapeutic Area | Rationale based on Aminopyridine Scaffold | Potential Biological Targets (Examples) | Preclinical Models |

|---|---|---|---|

| Oncology | Many approved kinase inhibitors contain this scaffold. nih.gov | Receptor Tyrosine Kinases (VEGFR, EGFR), Cyclin-Dependent Kinases (CDKs), Src family kinases. nih.govaacrjournals.org | Cancer cell line proliferation assays, xenograft models. mdpi.com |

| Neurodegenerative Disorders | Some kinase inhibitors show neuroprotective effects in preclinical models. nih.govexplorationpub.com | Glycogen synthase kinase 3 (GSK3), Casein kinase 1 (CK1). | Cellular models of neurotoxicity, animal models of Alzheimer's or Parkinson's disease. explorationpub.com |

Integration with High-Throughput Screening and Fragment-Based Drug Discovery Methodologies

To fully exploit the potential of the this compound scaffold, its integration into modern drug discovery platforms is essential. High-throughput screening (HTS) and fragment-based drug discovery (FBDD) offer complementary strategies for hit identification and lead optimization. rsc.orgdomainex.co.uk

High-Throughput Screening (HTS): A library of derivatives based on the core scaffold can be synthesized and subjected to HTS against specific biological targets or in phenotypic assays. nih.govenamine.net HTS allows for the rapid testing of thousands of compounds to identify initial "hits" with promising activity. nih.gov These hits can then be further validated and optimized through medicinal chemistry efforts.

Fragment-Based Drug Discovery (FBDD): FBDD is an alternative approach where small, low-molecular-weight "fragments" are screened for weak but efficient binding to a target protein. strbd.comnih.gov The this compound core itself, or smaller components of it (e.g., 2-aminopyridine (B139424), 4-methoxy-2-methylaniline), could be included in a fragment library. nih.gov Once a binding fragment is identified, often via biophysical methods like X-ray crystallography or surface plasmon resonance (SPR), it is gradually built upon or "grown" into a more potent lead compound. nih.govtechnologynetworks.com This method can lead to novel intellectual property and highly ligand-efficient molecules.

Table 4: Comparison of HTS and FBDD Approaches for the Scaffold

| Feature | High-Throughput Screening (HTS) | Fragment-Based Drug Discovery (FBDD) |

|---|---|---|

| Starting Point | Library of diverse, drug-like derivatives of the core scaffold. | The core scaffold itself or smaller substructures as "fragments". |

| Library Size | 10,000s to 1,000,000s of compounds. domainex.co.uk | 500 to 3,000 compounds. domainex.co.uk |

| Hit Affinity | Typically in the nanomolar (nM) to low micromolar (µM) range. | Typically in the micromolar (µM) to millimolar (mM) range. technologynetworks.com |

| Primary Goal | Identify potent hits directly from the screen. | Identify small, efficient binders for subsequent chemical elaboration. nih.gov |

| Key Technologies | Automated biochemical or cell-based assays. nih.gov | Biophysical methods (X-ray crystallography, NMR, SPR). technologynetworks.com |

By pursuing these future research directions, the scientific community can systematically explore and potentially unlock the full therapeutic value of this compound, paving the way for the development of novel and effective molecular agents.

Q & A

Q. What are the recommended synthetic routes for 5-(4-Methoxy-2-methylphenyl)pyridin-2-amine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or Suzuki-Miyaura coupling, leveraging protocols for analogous pyridin-2-amine derivatives. For example, substituting halogenated pyridines with methoxy- and methyl-substituted phenylboronic acids under Pd-catalyzed cross-coupling conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80–100°C) . Optimization involves adjusting catalyst loading, solvent polarity, and reaction time to enhance yield. Post-synthesis purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical for isolating the target compound.

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use 600 MHz ¹H NMR in DMSO-d₆ or CDCl₃ to resolve aromatic protons (δ 6.5–8.5 ppm), methoxy (δ ~3.8 ppm), and methyl groups (δ ~2.3 ppm). Compare shifts to structurally similar compounds (e.g., 5-(4-methylpiperazin-1-yl)pyridin-2-amine, δ 6.45–7.76 ppm for aromatic protons) .

- LCMS (ESI) : Confirm molecular weight (e.g., expected [M+H]⁺ ~243.3) and purity. Use reverse-phase C18 columns with acetonitrile/water gradients.

- Elemental Analysis : Validate empirical formula (C₁₃H₁₄N₂O) with ≤0.3% deviation .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved during characterization?

- Methodological Answer : Contradictions may arise from solvent effects, impurities, or tautomerism. Use orthogonal techniques:

- 2D NMR (COSY, HSQC) : Assign proton-proton correlations and verify substituent positions.

- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., methoxy vs. methyl placement) .

- Control Experiments : Re-synthesize the compound under varying conditions to rule out byproducts.

Q. What strategies are effective for studying the compound’s biological activity, such as kinase inhibition?

- Methodological Answer :

- In Vitro Assays : Use kinase profiling panels (e.g., p38 MAPK, TrkA) with ATP-competitive inhibition protocols. Dissolve the compound in DMSO (10 mM stock), and test at 0.1–10 µM concentrations in kinase buffer (Mg²⁺, ATP, substrate peptide) .

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replace methoxy with morpholino or sulfonyl groups) to assess potency changes. Compare IC₅₀ values across derivatives .

- Molecular Docking : Model interactions using crystallographic kinase structures (e.g., PDB entries) to predict binding modes.

Q. How can synthetic byproducts or degradation products be identified and minimized?

- Methodological Answer :

- HPLC-MS/MS : Monitor reaction progress and detect intermediates/byproducts (e.g., de-methylated or oxidized derivatives).

- Stability Studies : Expose the compound to stress conditions (heat, light, pH extremes) and analyze degradation pathways via LCMS .

- Process Optimization : Use inert atmospheres (N₂/Ar) and low-temperature storage (−20°C in DMSO) to prevent decomposition .

Key Considerations

- Data Reproducibility : Cross-validate synthetic protocols with independent batches and multiple characterization techniques.

- Safety : Handle methoxy and methyl substituents under fume hoods due to potential volatility. No acute toxicity data exists; assume standard precautions for aromatic amines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.